molecular formula C16H11ClF3NO6 B2755539 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid CAS No. 50594-48-4

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid

Cat. No.: B2755539
CAS No.: 50594-48-4
M. Wt: 405.71
InChI Key: AYMJPOLWBACNCX-UHFFFAOYSA-N
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Description

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid is a synthetic compound characterized by a central benzene ring substituted with a nitro group (-NO₂) at position 2 and a phenoxy group at position 3. The phenoxy moiety is further substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 4. The propanoic acid (-CH₂COOH) chain is attached via an ether linkage to the benzene ring.

Properties

IUPAC Name

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO6/c1-8(15(22)23)26-14-7-10(3-4-12(14)21(24)25)27-13-5-2-9(6-11(13)17)16(18,19)20/h2-8H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMJPOLWBACNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: The nitration of 2-chloro-4-(trifluoromethyl)phenol to introduce the nitro group.

    Etherification: The reaction of the nitrated compound with 2-nitrophenol under basic conditions to form the phenoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX). A study showed that certain derivatives demonstrated significant inhibition of COX-II, which is critical in the inflammatory response .

CompoundIC50 (μM)Reference
This compoundTBD
Celecoxib0.89
Zileuton0.77

Anticancer Research

The compound's potential as an anticancer agent has been explored due to its ability to interact with various cellular pathways. Studies have shown that similar compounds can inhibit tumor growth by targeting specific receptors and enzymes involved in cancer progression .

Herbicide Development

The compound is recognized for its utility in herbicide formulations. It acts as an active ingredient in selective herbicides targeting specific weeds while minimizing damage to crops. The synthesis of derivatives has been linked to improved efficacy against resistant weed species .

Herbicide NameActive IngredientEffectiveness
Aci-fluorfenThis compoundHigh
FluoroglycofenSimilar structureModerate

Case Study 1: Inhibition of COX Enzymes

A study conducted on a series of compounds related to this compound demonstrated its effectiveness in inhibiting COX-II and subsequently reducing inflammation in animal models. The results indicated a dose-dependent response with significant reductions in inflammatory markers .

Case Study 2: Agricultural Efficacy

In field trials, formulations containing this compound showed a marked reduction in weed populations without affecting crop yield. The selectivity of the herbicide was attributed to the unique chemical structure, which allowed for targeted action against specific plant species .

Mechanism of Action

The mechanism of action of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related herbicides and metabolites are outlined below:

Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid)

  • Key Difference: Acifluorfen features a benzoic acid group (-C₆H₄COOH) instead of propanoic acid.
  • Implications: The longer aromatic carboxylic acid chain in acifluorfen may enhance membrane permeability but reduce solubility compared to the aliphatic propanoic acid in the target compound .
  • Application : Acifluorfen is a PPO inhibitor used for broadleaf weed control, suggesting the target compound may share similar herbicidal mechanisms .

Fluazifop (2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid)

  • Key Difference : Fluazifop replaces the nitro-substituted benzene ring with a pyridinyl group.
  • Implications : The pyridine ring in fluazifop improves ACCase inhibition specificity in grasses, whereas the nitro group in the target compound may broaden activity to PPO-sensitive weeds .
  • Application : Fluazifop-P (the R-enantiomer) is a selective grass herbicide, highlighting stereochemical influences absent in the target compound’s current description .

Fomesafen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide)

  • Key Difference: Fomesafen incorporates a sulfonamide (-NHSO₂CH₃) group instead of propanoic acid.
  • Implications: The sulfonamide group enhances soil persistence and systemic mobility, whereas the propanoic acid in the target compound may favor foliar absorption .

Ethoxyfen ((2S)-2-({2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl}oxy)propanoic acid)

  • Key Difference : Ethoxyfen includes a benzoyloxy (-OCOC₆H₃Cl₂) linkage and an S-configuration.
  • Implications : The stereospecificity of Ethoxyfen improves target binding efficiency, whereas the target compound’s racemic or undefined configuration may alter efficacy .

2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid

  • Key Difference: A methyl branch on the propanoic acid chain and a nitro group at position 3.

Research Implications and Gaps

  • Structural Insights : The nitro and chloro-CF₃ groups are conserved in PPO inhibitors (e.g., acifluorfen, fomesafen), suggesting the target compound may disrupt chlorophyll biosynthesis .
  • Metabolic Considerations: Ethyl ester derivatives of related compounds (e.g., ethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyloxy}propanoate) show altered bioavailability, implying esterification could modulate the target compound’s activity .
  • Stereochemical Uncertainty : The absence of enantiomeric data for the target compound limits mechanistic predictions compared to fluazifop-P .

Biological Activity

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid, also known by its CAS number 42874-63-5, is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H7ClF3NO4
  • Molecular Weight : 333.65 g/mol
  • Density : 1.546 g/cm³
  • Melting Point : 68.5-73 °C
  • Boiling Point : 346.1 °C at 760 mmHg
  • LogP (Partition Coefficient) : 5.28810

These properties indicate that the compound is relatively stable and hydrophobic, which may influence its biological activity and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in cancer treatment and antimicrobial applications.

Antiproliferative Activity

In vitro studies have shown that related compounds can significantly inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values for similar trifluoromethyl-substituted compounds against HCT116 and HePG2 cell lines, ranging from 12.4 to 17.8 µM .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT11617.8
Compound BHePG212.4
Compound CPC33.29

This data suggests that modifications in the chemical structure can lead to varying degrees of cytotoxicity.

The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell survival and apoptosis. For example, compounds have been shown to down-regulate genes such as BRCA1 and TP53, which are critical in cancer biology .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Apoptosis Induction : A derivative similar to our compound was tested on T47-D breast cancer cells, demonstrating significant apoptosis induction as evidenced by increased PI staining compared to controls . The results indicated that the compound led to a higher frequency of cell death over time.
  • Molecular Docking Studies : Computational studies have shown promising interactions with targets such as enoyl reductase and SOS1, suggesting potential for drug development against specific cancers .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions:

  • Nucleophilic aromatic substitution to attach the 2-chloro-4-(trifluoromethyl)phenoxy group to the nitrophenoxy backbone.
  • Nitration under controlled conditions to introduce the nitro group at the ortho position.
  • Esterification followed by hydrolysis to form the propanoic acid moiety.
  • Purification via column chromatography or recrystallization , monitored by TLC and HPLC .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and molecular connectivity.
  • HPLC with UV detection to assess purity (>98% typical for research-grade material).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • FTIR to identify functional groups like nitro (-NO₂) and carboxylic acid (-COOH) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use nitrile gloves and Tyvek® suits to prevent skin contact (natural rubber may degrade).
  • Employ fume hoods and local exhaust ventilation to limit airborne exposure.
  • Monitor airborne concentrations with personal sampling pumps .
  • Provide emergency eyewash stations and showers. Contaminated clothing should be laundered onsite using specialized protocols .

Advanced Research Questions

Q. How does the substitution pattern on the phenoxy rings influence herbicidal activity?

  • Methodological Answer :

  • The 2-nitro group enhances electron-withdrawing effects, stabilizing radical intermediates in plant enzyme inhibition (e.g., acetolactate synthase).
  • The 2-chloro-4-(trifluoromethyl)phenoxy group increases lipophilicity, improving membrane penetration.
  • Comparative QSAR studies with analogs (e.g., Fluazifop-P, Acifluorfen) reveal that trifluoromethyl and nitro groups are critical for binding affinity .

Q. What metabolic pathways degrade this compound in soil, and how can they be studied?

  • Methodological Answer :

  • Radiolabeled studies (e.g., ¹⁴C-labeled compound) track degradation products in soil microcosms.
  • LC-MS/MS identifies metabolites like 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol (via ether cleavage) and reduced nitroso intermediates.
  • Aerobic vs. anaerobic conditions alter degradation rates, with hydrolysis dominating in alkaline soils .

Q. How can computational tools predict environmental fate and target interactions?

  • Methodological Answer :

  • EPI Suite estimates biodegradation half-life (e.g., ~60 days in water) and bioaccumulation potential (log P ~3.5).
  • Molecular docking (e.g., AutoDock Vina) models interactions with plant ALS enzymes, highlighting hydrogen bonding with nitro and carboxylate groups.
  • DFT calculations optimize reaction pathways for nitro group reduction .

Q. What strategies mitigate photodegradation during field applications?

  • Methodological Answer :

  • UV stabilizers (e.g., benzophenone derivatives) in formulations reduce photolysis.
  • Photodegradation studies under simulated sunlight (e.g., xenon arc lamps) identify major breakdown products, such as 2-chloro-4-(trifluoromethyl)phenol .
  • Structural modifications (e.g., methyl groups at meta positions) enhance photostability .

Q. How are synthesis-related impurities controlled, and what are their impacts on bioactivity?

  • Methodological Answer :

  • Common impurities include unreacted 2-nitrophenol and regioisomers (e.g., 3-nitro derivatives).
  • Preparative HPLC or crystallization in ethanol/water removes these impurities.
  • Impurities >0.5% can reduce herbicidal efficacy by competing for enzyme binding sites .

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